molecular formula C11H8ClNO2 B219166 Diethylglyoxal bis(guanylhydrazone) CAS No. 116173-27-4

Diethylglyoxal bis(guanylhydrazone)

Cat. No. B219166
CAS RN: 116173-27-4
M. Wt: 226.28 g/mol
InChI Key: HXWLLFLQUZOBFF-FUJGBLOQSA-N
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Description

Diethylglyoxal bis(guanylhydrazone) (DEGBG) is a synthetic polyamine analog that has been extensively studied for its potential use in cancer treatment. However, recent research has shown that DEGBG also has promising applications in other fields, such as neuroscience and immunology. In

Scientific Research Applications

Diethylglyoxal bis(guanylhydrazone) has been shown to have a wide range of applications in scientific research. In cancer research, Diethylglyoxal bis(guanylhydrazone) has been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In addition, Diethylglyoxal bis(guanylhydrazone) has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury. Furthermore, Diethylglyoxal bis(guanylhydrazone) has been found to modulate the immune response, making it a potential therapeutic agent for autoimmune diseases and transplant rejection.

Mechanism of Action

The mechanism of action of Diethylglyoxal bis(guanylhydrazone) is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism is that Diethylglyoxal bis(guanylhydrazone) inhibits the activity of ornithine decarboxylase, an enzyme that is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is a hallmark of cancer cells. By inhibiting ornithine decarboxylase, Diethylglyoxal bis(guanylhydrazone) reduces the levels of polyamines, leading to cell cycle arrest and apoptosis. Diethylglyoxal bis(guanylhydrazone) has also been shown to inhibit the activity of S-adenosylmethionine decarboxylase, another enzyme involved in polyamine synthesis.
Biochemical and Physiological Effects
Diethylglyoxal bis(guanylhydrazone) has been shown to have a variety of biochemical and physiological effects. In cancer cells, Diethylglyoxal bis(guanylhydrazone) has been found to induce apoptosis, inhibit angiogenesis, and reduce the expression of genes involved in cell cycle progression. In models of neurodegenerative diseases, Diethylglyoxal bis(guanylhydrazone) has been shown to protect against oxidative stress, reduce inflammation, and improve motor function. In addition, Diethylglyoxal bis(guanylhydrazone) has been found to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Diethylglyoxal bis(guanylhydrazone) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also soluble in water and organic solvents, making it easy to use in a variety of assays. However, Diethylglyoxal bis(guanylhydrazone) has some limitations. It is a relatively large molecule, which may limit its ability to penetrate cell membranes. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Diethylglyoxal bis(guanylhydrazone). One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. Furthermore, Diethylglyoxal bis(guanylhydrazone)'s immunomodulatory effects make it a promising candidate for the treatment of autoimmune diseases and transplant rejection. Finally, further research is needed to fully understand the mechanism of action of Diethylglyoxal bis(guanylhydrazone) and its potential applications in scientific research.
Conclusion
Diethylglyoxal bis(guanylhydrazone) is a promising compound for scientific research. Its wide range of applications, including cancer treatment, neuroprotection, and immunomodulation, make it a valuable tool for researchers in a variety of fields. While there are still some limitations to its use, further research on Diethylglyoxal bis(guanylhydrazone) has the potential to lead to new therapies for a variety of diseases.

Synthesis Methods

Diethylglyoxal bis(guanylhydrazone) can be synthesized by reacting diethylglyoxal with guanylhydrazine in the presence of a reducing agent such as sodium borohydride. The resulting compound is a white crystalline solid that is soluble in water and organic solvents.

properties

CAS RN

116173-27-4

Product Name

Diethylglyoxal bis(guanylhydrazone)

Molecular Formula

C11H8ClNO2

Molecular Weight

226.28 g/mol

IUPAC Name

2-[(Z)-[(4E)-4-(diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine

InChI

InChI=1S/C8H18N8/c1-3-5(13-15-7(9)10)6(4-2)14-16-8(11)12/h3-4H2,1-2H3,(H4,9,10,15)(H4,11,12,16)/b13-5-,14-6+

InChI Key

HXWLLFLQUZOBFF-FUJGBLOQSA-N

Isomeric SMILES

CC/C(=N\N=C(N)N)/C(=N\N=C(N)N)/CC

SMILES

CCC(=NN=C(N)N)C(=NN=C(N)N)CC

Canonical SMILES

CCC(=NN=C(N)N)C(=NN=C(N)N)CC

synonyms

DEGBG
diethylglyoxal bis(guanylhydrazone)

Origin of Product

United States

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